Dibromoacetic acid

Description

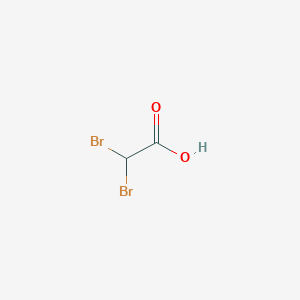

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEILFNCEFEENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023815 | |

| Record name | Dibromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [HSDB] White deliquescent solid; [IARC] Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Dibromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

232-234 °C (decomposition), BP: 195 °C at 250 mm Hg; 130 °C at 16 mm Hg | |

| Record name | DIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

235 °F (113 °C) (closed cup) | |

| Record name | DIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol; soluble in diethyl ether, In water, 2.11X10+6 mg/L at 25 °C | |

| Record name | DIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Dibromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Hygroscopic crystals | |

CAS No. |

631-64-1 | |

| Record name | Dibromoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FUW62YY5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

48 °C | |

| Record name | DIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibromoacetic Acid: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBA) is a halogenated acetic acid that has garnered significant attention in the scientific community, primarily due to its prevalence as a disinfection byproduct in drinking water.[1][2] While its presence in the environment raises toxicological concerns, DBA also serves as a valuable research chemical in various scientific disciplines.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on data and methodologies relevant to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a derivative of acetic acid where two hydrogen atoms on the alpha-carbon are substituted by bromine atoms.[4] Its systematic IUPAC name is 2,2-dibromoacetic acid.

| Identifier | Value |

| IUPAC Name | 2,2-dibromoacetic acid |

| Synonyms | Dibromoacetate, DBAA, Dibromoethanoic acid |

| CAS Number | 631-64-1 |

| Molecular Formula | C₂H₂Br₂O₂ |

| Molecular Weight | 217.84 g/mol |

| SMILES | C(C(=O)O)(Br)Br |

| InChI | InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6) |

| InChIKey | SIEILFNCEFEENQ-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological and environmental systems.

| Property | Value | Reference |

| Physical State | Solid, hygroscopic crystals | |

| Melting Point | 32-38 °C | |

| Boiling Point | 128-130 °C at 16 mmHg | |

| Density | 2.382 g/mL at 25 °C | |

| pKa | 1.39 - 1.48 | |

| logP | 1.1869 - 1.22 | |

| Solubility | Very soluble in water, ethanol, and diethyl ether. Water solubility: 2.11 x 10⁶ mg/L at 25 °C. |

Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectral data available in the Sadtler Research Laboratories spectral collection. |

| ¹³C NMR | Spectral data has been reported. |

| Mass Spectrometry | NIST Mass Spectrometry Data Center provides GC-MS data with a top peak at m/z 174. |

| Infrared (IR) | IR spectral data is available in the Coblentz Society spectral collection. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of bromoacetic acid or acetic acid. The following protocol is a generalized procedure based on established methods.

Materials:

-

Glacial acetic acid (or bromoacetic acid)

-

Red phosphorus

-

Bromine

-

Sulfur (powdered)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of glacial acetic acid and a catalytic amount of red phosphorus is prepared.

-

The mixture is cooled, and bromine is added dropwise from the dropping funnel.

-

The resulting mixture is then heated to approximately 60-65 °C, and the remaining bromine is added dropwise while maintaining the temperature.

-

After the addition of bromine is complete, the reaction mixture is stirred at 90-95 °C for several hours.

-

The mixture is then cooled, and a small amount of powdered sulfur is added.

-

The mixture is reheated, and an additional portion of bromine is added dropwise. The reaction is stirred until the evolution of hydrogen bromide ceases.

-

After the reaction is complete, the mixture is cooled, and water is carefully added to hydrolyze any remaining acid bromide.

-

Excess water and volatile byproducts are removed by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Analysis by Gas Chromatography (GC)

This compound in aqueous samples is often analyzed by gas chromatography with electron capture detection (GC-ECD) after derivatization.

Materials:

-

Sample containing this compound

-

Methyl tert-butyl ether (MTBE)

-

Acidified methanol

-

Sodium sulfate

-

Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

-

Extraction: Acidify the aqueous sample to a pH < 0.5. Extract the haloacetic acids with MTBE.

-

Derivatization: The extracted acids are converted to their methyl esters by adding acidified methanol and heating gently.

-

Concentration: A second extraction with a dilute base can be used to concentrate the methyl esters in the organic phase.

-

Analysis: Inject the final organic extract into the GC-ECD for separation and quantification. The retention time of the derivatized this compound is used for identification, and the peak area is used for quantification against a calibration curve.

NMR Sample Preparation

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tube

Procedure:

-

Dissolve a small amount of this compound (typically 1-2 crystals for a solid) in the deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is sufficient to be within the detector coil (typically around 4-5 cm).

-

Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including hepatotoxicity and immunotoxicity. Its mechanisms of action often involve the induction of oxidative stress and the activation of specific signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling Pathway in Hepatotoxicity

Studies have indicated that this compound can induce liver damage by activating the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to a downstream cascade involving MyD88 and TRAF6, ultimately resulting in the activation of NF-κB and MAPKs (p38 and JNK). This cascade promotes inflammation and contributes to hepatotoxicity.

DBA-induced TLR4 signaling pathway leading to inflammation.

MAPK Signaling in T-cell Apoptosis

This compound has also been shown to induce apoptosis in T-cells through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK1/2, and JNK1/2. This activation leads to a mitochondria-dependent apoptotic cascade.

MAPK-mediated apoptosis in T-cells induced by DBA.

Fas/FasL Pathway in Thymocyte Apoptosis

In addition to the MAPK pathway, this compound can induce apoptosis in thymocytes through the Fas/FasL pathway. This involves an increase in intracellular calcium levels and the upregulation of Fas and FasL expression, leading to programmed cell death.

Fas/FasL-mediated apoptosis in thymocytes induced by DBA.

Conclusion

This compound is a compound of significant interest due to its environmental presence and its utility in chemical research. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and analysis. Furthermore, the elucidation of its interactions with biological signaling pathways, such as the TLR4 and MAPK pathways, offers valuable insights for toxicological studies and the development of potential therapeutic interventions. The provided data and methodologies are intended to serve as a valuable resource for scientists and researchers working with this important molecule.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. Bromoacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Direct Reaction of this compound with Aldehydes Promoted by Samarium Diiodide: An Easy, Efficient, and Rapid Synthesis of (E)-α,β-Unsaturated Carboxylic Acids with Total Stereoselectivity [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of Dibromoacetic Acid from Bromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of dibromoacetic acid from bromoacetic acid, a key reaction for the introduction of a second bromine atom at the alpha-position of a carboxylic acid. The primary method discussed is the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established process for the α-halogenation of carboxylic acids. This guide will delve into the reaction mechanism, experimental protocols, and the necessary reagents and conditions, presenting quantitative data in a clear and accessible format.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis from the readily available bromoacetic acid is a crucial transformation. The most common and effective method for this conversion is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction utilizes a phosphorus trihalide catalyst and an excess of bromine to achieve di-bromination at the alpha-carbon.

The Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism

The HVZ reaction proceeds through a multi-step mechanism that begins with the activation of the carboxylic acid.

Step 1: Formation of Acyl Bromide: The catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus, which reacts with bromine to form PBr₃ in situ, converts bromoacetic acid into its more reactive acyl bromide derivative.

Step 2: Enolization: The bromoacetyl bromide then tautomerizes to its enol form. This step is crucial as the enol is the nucleophilic species that reacts with bromine.

Step 3: α-Bromination: The enol intermediate attacks a molecule of bromine, resulting in the formation of dibromoacetyl bromide and hydrogen bromide.

Step 4: Hydrolysis: Finally, the dibromoacetyl bromide is hydrolyzed by the addition of water to yield the final product, this compound.

The overall transformation can be represented as follows:

Caption: Overall workflow of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Experimental Protocols

While specific yields can vary depending on the scale and precise conditions, a general procedure for the synthesis of this compound from bromoacetic acid via the HVZ reaction is outlined below. It is often noted that driving the reaction towards di-bromination requires an excess of bromine and elevated temperatures.[1]

General Laboratory Procedure

Materials:

-

Bromoacetic acid

-

Red phosphorus (or phosphorus tribromide)

-

Bromine

-

Water (for work-up)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place bromoacetic acid and a catalytic amount of red phosphorus.

-

Bromine Addition: Slowly add at least two equivalents of bromine to the flask through the dropping funnel. The reaction is exothermic, and the addition should be controlled to maintain a steady reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux at approximately 150°C.[1] The reflux is continued until the reaction is complete, which is often indicated by the disappearance of the red-brown color of bromine.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add water to the flask to hydrolyze the intermediate dibromoacetyl bromide. This step should be performed in a well-ventilated fume hood as hydrogen bromide gas is evolved.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from bromoacetic acid. It is important to note that specific yields are highly dependent on the reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| Bromoacetic Acid | 1 equivalent | General Protocol |

| Bromine | ≥ 2 equivalents | [1] |

| Catalyst (Red P or PBr₃) | Catalytic amount | General Protocol |

| Reaction Conditions | ||

| Temperature | ~150°C (Reflux) | [1] |

| Product Information | ||

| Yield | Good yields reported | [1] |

Signaling Pathways and Logical Relationships

The logical progression of the Hell-Volhard-Zelinsky reaction for the dibromination of bromoacetic acid can be visualized as a series of interconnected steps, each leading to the next intermediate until the final product is formed.

Caption: Logical pathway for the dibromination of bromoacetic acid via the Hell-Volhard-Zelinsky reaction.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from bromoacetic acid is a fundamental transformation in organic chemistry, with the Hell-Volhard-Zelinsky reaction being the method of choice. By carefully controlling the reaction conditions, specifically using an excess of bromine and elevated temperatures, researchers can effectively achieve di-bromination. This guide has provided an in-depth overview of the mechanism, a general experimental protocol, and a summary of the key quantitative aspects of this important reaction, which should serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide on the Formation of Dibromoacetic Acid as a Disinfection Byproduct

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromoacetic acid (DBA) is a prominent disinfection byproduct (DBP) formed during water treatment processes when disinfectants like chlorine react with natural organic matter (NOM) in the presence of bromide.[1] As a regulated haloacetic acid (HAA), its formation is a significant concern for public health due to its potential carcinogenicity. This technical guide provides a comprehensive overview of the core principles governing DBA formation, including precursor materials, reaction mechanisms, and influencing factors. Detailed experimental protocols for assessing haloacetic acid formation potential and analytical quantification are provided, alongside quantitative data and visual representations of key pathways to support research and development in water quality and safety.

Formation of this compound

The formation of this compound is a complex process influenced by the interplay of several key factors, including the nature and concentration of organic precursors, the type of disinfectant used, the concentration of bromide, and various water quality parameters.

Precursors

The primary precursors for the formation of DBA are Natural Organic Matter (NOM) and bromide ions (Br⁻).

-

Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter.[1] The humic and fulvic acid fractions of NOM are considered the most significant precursors to disinfection byproducts.[2] The reactivity of NOM to form DBPs is often characterized by its aromaticity and the presence of specific functional groups. Waters with high NOM content, particularly those rich in humic substances, tend to have a higher potential for DBP formation.

-

Bromide (Br⁻): Bromide is a naturally occurring ion found in varying concentrations in source waters. Its presence is a critical factor in the formation of brominated DBPs like DBA.[1] During disinfection with oxidizing agents such as chlorine, bromide is oxidized to hypobromous acid (HOBr), a highly reactive brominating agent.[1]

Influence of Disinfectants

Different disinfectants exhibit varying efficiencies in forming DBA.

-

Chlorine: Free chlorine (hypochlorous acid, HOCl) is a strong oxidant that readily reacts with NOM to form a wide range of DBPs. In the presence of bromide, chlorine oxidizes it to hypobromous acid, which then competes with chlorine in reacting with NOM, leading to the formation of brominated and mixed bromo-chloro DBPs, including DBA. Generally, chlorination produces higher levels of haloacetic acids compared to other disinfectants.

-

Chloramine: Chloramination, the use of monochloramine (NH₂Cl), is often employed to reduce the formation of regulated DBPs like trihalomethanes and haloacetic acids. While chloramination typically produces lower levels of HAAs than chlorination, it can still lead to the formation of DBA, particularly in waters with high bromide concentrations.

-

Ozone: Ozonation is a powerful disinfection process that can alter the structure of NOM. While pre-ozonation can sometimes reduce the formation of chlorinated DBPs in subsequent chlorination, it can also increase the formation of brominated DBPs, including DBA, by oxidizing bromide to hypobromous acid.

Key Influencing Factors

Several water quality and operational parameters significantly impact the formation of DBA:

-

Bromide Concentration: The concentration of bromide in the source water is directly correlated with the formation of brominated DBPs. Higher bromide levels lead to a shift in DBP speciation towards more brominated compounds, including a higher proportion of DBA relative to its chlorinated analogs.

-

pH: The pH of the water influences the speciation of both the disinfectant and the organic precursors. While higher pH generally favors the formation of trihalomethanes, the formation of dihaloacetic acids like DBA is less influenced by pH compared to trihaloacetic acids.

-

Temperature: Higher water temperatures generally increase the rate of DBP formation reactions.

-

Reaction Time: The contact time between the disinfectant and the precursors also affects the extent of DBP formation, with longer reaction times generally leading to higher concentrations.

-

NOM Characteristics: The chemical nature of the NOM, such as its aromaticity and the types of functional groups present, influences its reactivity and the types of DBPs formed. For instance, amino acids, which are components of NOM, can act as precursors for HAA formation.

Quantitative Data on this compound Formation

The formation of this compound is highly variable and depends on a multitude of factors. The following tables summarize quantitative data from various studies and databases, including the U.S. Environmental Protection Agency's (EPA) Information Collection Rule (ICR) database, to illustrate the impact of key parameters on DBA concentrations.

Table 1: Occurrence of this compound in U.S. Drinking Waters

| Water Source Type | Mean Concentration (µg/L) | 90th Percentile (µg/L) | Range of Detection (µg/L) |

| Groundwater | 0.91 | 3.03 | < 1.0–12.85 |

| Surface Water | 0.96 | 2.80 | < 1.0–11.77 |

| All Systems | 0.97 | 2.96 | < 1.0–12.85 |

Source: Based on data from the US EPA, 2005.

Table 2: Influence of Bromide Concentration on this compound Formation during Chlorination

| Bromide Concentration in Source Water | This compound Concentration in Finished Water (µg/L) |

| Low (< 50 µg/L) | Often below detection limits |

| Moderate (50 - 200 µg/L) | Typically in the range of 1 - 10 |

| High (> 200 µg/L) | Can exceed 10 µg/L, with reported values up to 39 µg/L |

Note: These are generalized ranges based on multiple sources. Actual concentrations can vary significantly based on other water quality parameters.

Table 3: Comparative Formation of this compound by Different Disinfectants

| Disinfectant | Typical this compound Concentration Range (µg/L) |

| Chlorine | 12 - 38.7 |

| Chloramine + Chlorine Dioxide | 12.5 |

| Chlorine + Chlorine Dioxide | 14.1 - 23.3 |

Source: Data from a study on Canadian drinking water treatment facilities.

Chemical Formation Pathways

The formation of this compound from natural organic matter is a complex series of reactions. The following diagrams illustrate the generalized pathways and the formation from a model precursor, resorcinol.

References

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dissertation or Thesis | Analysis of Information Collection Rule Data to Assess the Impact of Water Quality and Treatment on Disinfection Byproduct Occurrence in Drinking Water | ID: n296wz62t | Carolina Digital Repository [cdr.lib.unc.edu]

The Natural Occurrence of Dibromoacetic Acid in the Marine Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetic acid (DBA), a compound frequently identified as a disinfection byproduct in drinking water, also has natural origins within the marine ecosystem. This technical guide provides an in-depth overview of the natural occurrence of DBA, focusing on its biosynthesis by marine macroalgae, its concentration in biological and environmental matrices, and its ecological significance. Detailed experimental protocols for the extraction and quantification of DBA from environmental samples are provided, alongside a discussion of its known biological activities. This guide is intended to be a comprehensive resource for researchers in marine natural products, environmental science, and pharmacology.

Introduction

While the presence of this compound (DBA) in terrestrial and aquatic environments is predominantly attributed to the chlorination and chloramination of drinking water, a growing body of evidence has established its natural production by marine organisms.[1][2] Specifically, red algae of the genus Asparagopsis, including Asparagopsis taxiformis and Asparagopsis armata, are prolific producers of a diverse array of halogenated compounds, with DBA being a significant metabolite.[3][4] This guide synthesizes the current scientific understanding of the natural occurrence of DBA, offering a technical resource for its study and potential applications.

Natural Occurrence and Biosynthesis

The primary natural sources of DBA identified to date are marine red algae of the genus Asparagopsis.[3] These seaweeds synthesize and store a variety of halogenated compounds, which are believed to serve as a chemical defense mechanism against epiphytic bacteria and other fouling organisms.

Biosynthetic Pathway

The precise biosynthetic pathway for this compound in Asparagopsis has not been fully elucidated. However, it is widely accepted that the formation of halogenated metabolites in these algae is catalyzed by haloperoxidase enzymes, particularly vanadium-dependent bromoperoxidases (vBPOs). These enzymes utilize bromide ions from seawater and hydrogen peroxide, which can be generated through metabolic processes like photosynthesis, to produce reactive bromine species.

A proposed general pathway for the formation of halogenated compounds, including bromoform and likely haloacetic acids, involves the following key steps:

-

Production of Hydrogen Peroxide (H₂O₂) : The alga's metabolic processes, including respiratory and photosynthetic electron transport, generate reactive oxygen species (ROS), including H₂O₂. An NAD(P)H oxidase, encoded by the mbb2 gene in A. taxiformis, has been identified as a key enzyme in H₂O₂ production for halogenation.

-

Bromide Oxidation : Vanadium-dependent bromoperoxidases (vBPOs) catalyze the oxidation of bromide ions (Br⁻) by H₂O₂ to form electrophilic bromine species (e.g., hypobromous acid, HOBr).

-

Halogenation of an Organic Substrate : The reactive bromine species then halogenates an organic precursor molecule. While the specific precursor for DBA is unknown, intermediates of fatty acid biosynthesis are suggested as substrates for the formation of other halogenated compounds like bromoform in Asparagopsis.

-

Formation of this compound : Subsequent enzymatic or chemical transformations of the brominated precursor would lead to the formation of this compound. The recognition of acetone and polyhaloacetones in Asparagopsis extracts suggests that haloform reactions could be involved in the biosynthesis of haloacetic acids.

Regulation of Production

The production of DBA and other halogenated compounds in Asparagopsis appears to be influenced by environmental factors. Studies have shown that the carbon-to-nitrogen balance in the seaweed's environment can affect the content of bromoform and this compound, with lower levels of these compounds observed under conditions of low carbon and high nitrogen. This suggests a regulatory link between nutrient availability and the allocation of resources to chemical defense. However, specific signaling pathways that control the expression of biosynthetic genes for DBA production have yet to be identified and represent an important area for future research.

Quantitative Data on Natural Occurrence

The concentration of this compound in Asparagopsis species and the surrounding seawater has been quantified in several studies. The data highlights significant variation depending on the species, life stage of the alga, and environmental conditions.

| Matrix | Species | Concentration | Reference |

| Algal Tissue | Asparagopsis armata (Tetrasporophyte) | 0.12% - 2.6% of dry weight | |

| Algal Tissue | Asparagopsis armata (Gametophyte) | 0.02% - 1.1% of dry weight | |

| Algal Tissue | Asparagopsis taxiformis | 0.9 µg/g dry weight | |

| Seawater (culture medium) | Asparagopsis taxiformis | 4.8 ± 1.3 µg/L |

Ecological Role

This compound, along with other halogenated compounds produced by Asparagopsis, plays a crucial ecological role as a chemical defense agent. In vitro assays have demonstrated the antibacterial activity of DBA against various marine and biomedical bacterial strains. The release of these compounds into the surrounding water creates a protective chemical shield that can deter the settlement and growth of epiphytic bacteria, thereby preventing biofouling and pathogenesis.

Experimental Protocols

The accurate quantification of this compound from environmental samples requires specific extraction and analytical procedures. The following sections detail the methodologies cited in the literature for algal tissue and water samples.

Extraction and Quantification of DBA from Algal Tissue

This protocol is based on the methodology described by Paul et al. (2006).

-

Sample Preparation : Freeze-dry the algal tissue to a constant weight.

-

Extraction :

-

Weigh the freeze-dried tissue.

-

Add methanol (MeOH) containing an internal standard (e.g., 10 µg/mL naphthalene) at a ratio of approximately 30 µL MeOH per mg of dry tissue.

-

Sonicate the sample for 15 minutes to facilitate cell lysis and extraction.

-

-

Esterification :

-

Seal the vials and store at -30°C for at least 72 hours. The acidic conditions of the methanolic extract facilitate the esterification of DBA to its methyl ester (methyl dibromoacetate).

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Transfer the methanolic extract into a clean GC-MS vial.

-

Inject a 2 µL aliquot into the GC-MS system.

-

GC Conditions :

-

Column: Polyethylene-glycol-coated capillary column (e.g., Sol-gel wax, 30 m, 0.25 mm i.d.).

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Oven Program: Hold at 40°C for 1 min, then ramp at 16°C/min to 250°C, and hold for 2 min.

-

Carrier Gas: Helium.

-

-

MS Conditions :

-

Operate in Selected Ion Monitoring (SIM) mode.

-

Monitor characteristic ions for methyl dibromoacetate (e.g., m/z 230, 232, 234) and the internal standard.

-

-

-

Quantification :

-

Generate a standard curve using certified standards of methyl dibromoacetate.

-

Calculate the concentration of DBA in the sample based on the peak area ratio of the analyte to the internal standard and comparison with the standard curve.

-

Extraction and Quantification of DBA from Seawater

This protocol is a generalized procedure based on methods for haloacetic acids in water, such as the one adapted by Magnusson et al. (2012) from Cancho et al. (1999).

-

Sample Collection and Preservation :

-

Collect water samples in amber glass bottles.

-

Acidify the sample to pH < 4 with a suitable acid (e.g., sulfuric acid) to prevent microbial degradation.

-

Store at 4°C until extraction.

-

-

Liquid-Liquid Extraction :

-

Take a known volume of the water sample (e.g., 100 mL).

-

Add a surrogate standard.

-

Extract the sample with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) by vigorous shaking in a separatory funnel.

-

Allow the phases to separate and collect the organic layer. Repeat the extraction process.

-

-

Esterification :

-

Combine the organic extracts.

-

Add acidic methanol and heat gently to convert DBA to its methyl ester.

-

-

Analysis by GC-MS :

-

Concentrate the extract if necessary.

-

Analyze by GC-MS as described in section 5.1.

-

-

Quantification :

-

Quantify against a standard curve prepared from certified standards of methyl dibromoacetate.

-

Metabolic Fate in the Environment

The metabolic fate of naturally produced this compound in the marine environment is not well understood. Studies on the thermal degradation of haloacetic acids in water suggest that DBA has a relatively long half-life, degrading via hydrolysis over a period of years. The order of biodegradability of haloacetic acids by drinking water biofilms has been shown to be monobromo > monochloro > bromochloro > dichloro > dibromo > trichloroacetic acid, indicating that DBA is less readily biodegraded than its mono-halogenated counterparts. Further research is needed to determine the specific microbial communities and enzymatic pathways responsible for the degradation of DBA in marine ecosystems.

In mammals, the metabolism of DBA has been studied in the context of its presence as a drinking water contaminant. It is primarily metabolized in the liver by glutathione S-transferase zeta (GST-zeta) to glyoxylate, which is then further metabolized to glycine, oxalate, and carbon dioxide.

Conclusion

This compound is a naturally occurring metabolite produced by marine red algae of the genus Asparagopsis. Its presence in these organisms and the surrounding seawater is attributed to its role as a chemical defense agent. While significant progress has been made in quantifying its natural concentrations and developing analytical methods, further research is required to fully elucidate its biosynthetic pathway, the regulatory mechanisms controlling its production, and its ultimate fate in the marine environment. Understanding the natural life cycle of DBA will provide a more complete picture of its environmental chemistry and may unveil novel biotechnological applications for this and other halogenated marine natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic and biochemical reconstitution of bromoform biosynthesis in Asparagopsis lends insights into seaweed ROS enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Vivo Toxicological Profile of Dibromoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, has been the subject of extensive toxicological evaluation. In vivo studies in rodent models have demonstrated a range of adverse health effects, including carcinogenicity, reproductive and developmental toxicity, and organ-specific damage, particularly to the liver and testes. Mechanistic studies have implicated oxidative stress and the activation of specific signaling pathways as key events in DBA-induced toxicity. This technical guide provides a comprehensive overview of the in vivo toxicological profile of DBA, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of molecular mechanisms.

Introduction

This compound is formed during water disinfection processes, such as chlorination, when disinfectants react with natural organic matter in the presence of bromide ions[1][2]. Its widespread presence in drinking water has raised concerns about potential human health risks, prompting extensive toxicological investigation[1][3][4]. This document synthesizes the current state of knowledge on the in vivo effects of DBA, providing a critical resource for researchers and professionals in toxicology and drug development.

Toxicokinetics

Following oral administration in F344 rats, this compound is rapidly absorbed from the gastrointestinal tract, with maximum blood concentrations reached within one hour. The oral bioavailability in male F344/N rats is approximately 30%, with significant first-pass metabolism in the liver. DBA can cross the placenta and has been detected in fetal plasma, placental tissue, and amniotic fluid. The primary route of metabolism is through a glutathione S-transferase-zeta (GST-zeta) catalyzed process in the liver, yielding glyoxylate. Glyoxylate is further metabolized to glycolate, oxalate, glycine, and carbon dioxide.

Acute, Subchronic, and Chronic Toxicity

Acute Toxicity

The oral median lethal dose (LD50) of this compound in rats is reported to be 1737 mg/kg body weight. Clinical signs of acute toxicity include excessive drinking, hypomobility, labored breathing, diarrhea, and ataxia.

Subchronic and Chronic Toxicity

Repeated exposure to DBA in drinking water induces a range of toxic effects in both rats and mice. Key findings from subchronic and chronic studies are summarized in the tables below.

Table 1: Summary of Subchronic Toxicity Studies of this compound in Rodents

| Species/Strain | Route | Duration | Dose Levels (mg/L in drinking water) | Key Findings | Reference |

| F344/N Rats | Drinking Water | 2 weeks | 0, 125, 250, 500, 1,000, 2,000 | No adverse effects on survival or body weight. Average daily doses ranged from 17 to 270 mg/kg. | |

| B6C3F1 Mice | Drinking Water | 2 weeks | 0, 125, 250, 500, 1,000, 2,000 | No adverse effects on survival or body weight. Average daily doses ranged from 22 to 370 mg/kg. | |

| F344/N Rats | Drinking Water | 3 months | 0, 125, 250, 500, 1,000, 2,000 | Increased liver weights; hepatocellular cytoplasmic vacuolization. Delayed spermiation and atypical residual bodies in males; atrophy of germinal epithelium. | |

| B6C3F1 Mice | Drinking Water | 3 months | 0, 125, 250, 500, 1,000, 2,000 | Increased severity of hepatocellular cytoplasmic vacuolization. Delayed spermiation and atypical residual bodies in males. | |

| BALB/c Mice | Oral Gavage | 28 days | 0, 1.25, 5, 20 mg/kg/day | Hepatotoxicity: histological changes, increased serum ALT and AST, hepatic glycogen accumulation. | |

| Sprague-Dawley Rats (weanling) | Intragastric | 4 weeks | 0, 20, 50, 125 mg/kg | Neurotoxicity: varying degrees of changes in Morris water maze test. |

Table 2: Summary of Chronic Toxicity and Carcinogenicity Studies of this compound in Rodents

| Species/Strain | Route | Duration | Dose Levels (mg/L in drinking water) | Key Findings | Reference |

| F344/N Rats | Drinking Water | 2 years | 0, 50, 500, 1,000 | Increased incidence of mononuclear cell leukemia. Increased incidence of abdominal cavity mesotheliomas. | |

| B6C3F1 Mice | Drinking Water | 2 years | 0, 50, 500, 1,000 | Clear evidence of carcinogenic activity. Increased incidences of hepatocellular neoplasms (adenoma or carcinoma) and hepatoblastoma (males). Increased incidences of lung neoplasms (alveolar/bronchiolar adenoma or carcinoma). |

Carcinogenicity

This compound is classified as a carcinogen in rodents. Two-year drinking water studies conducted by the National Toxicology Program (NTP) provided clear evidence of carcinogenic activity in mice and some evidence in rats. In male and female B6C3F1 mice, DBA exposure led to a significant increase in the incidence of hepatocellular adenoma and carcinoma, with hepatoblastomas also observed in males. The increase in hepatocellular neoplasms was significant even at the lowest dose of 50 mg/L. In male mice, an increase in lung neoplasms was also considered exposure-related. In F344/N rats, there was an increased incidence of mononuclear cell leukemia, which may have been related to DBA exposure, and an increased incidence of mesothelioma in the abdominal cavity.

Genotoxicity

This compound has demonstrated genotoxic potential in several in vivo and in vitro assays. It was mutagenic in Salmonella typhimurium strain TA100, both with and without metabolic activation. In vivo, DBA induced chromosomal damage in the mouse bone-marrow micronucleus assay. Mechanistically, DBA has been shown to cause DNA damage secondary to oxidative stress, as indicated by increased levels of 8-hydroxydeoxyguanosine (8-OHdG) adducts in the liver of mice. It also induced DNA strand breaks in human lymphoblast cell lines and DNA damage in Chinese hamster ovary cells.

Reproductive and Developmental Toxicity

DBA is a reproductive and developmental toxicant, with the male reproductive system being a primary target.

Table 3: Summary of Reproductive and Developmental Toxicity of this compound in Rodents

| Species/Strain | Route | Duration | Dose Levels | Key Findings | Reference |

| Male Rats | Gavage | Up to 79 days | 0, 2, 10, 50 mg/kg/day | Delayed or altered spermiation at ≥10 mg/kg/day. NOAEL for reproductive effects was 2 mg/kg/day. | |

| Crl:CD Rats | Drinking Water | 2 generations | 0, 50, 250, 650 ppm | Reduced water and feed consumption, body weight gain, and pup body weights at ≥250 ppm. Altered sperm production and epididymal changes in males at ≥250 ppm. Unilateral epididymal malformations in F1 males at 650 ppm. NOAEL for reproductive/developmental toxicity was at least 50 ppm. | |

| F344 Rats (pregnant) | Gavage | Gestation Days 6-10 | 100 or 140 mg/kg (0.46 or 0.64 mmol/kg) | Significantly increased incidences of eye malformations (microphthalmia or anophthalmia). |

Mechanistic Insights: Oxidative Stress and Signaling Pathways

Oxidative Stress

A significant body of evidence points to oxidative stress as a key mechanism in DBA-induced toxicity. In vivo studies in mice have demonstrated that DBA administration leads to:

-

Increased levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in the liver.

-

Elevated levels of advanced oxidative protein products (AOPPs) in the serum.

-

Decreased levels of glutathione (GSH) in the liver.

-

Increased formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts in liver nuclear DNA, indicating oxidative DNA damage.

Signaling Pathways

DBA has been shown to induce hepatotoxicity in mice through the activation of the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to a downstream inflammatory cascade.

DBA-induced activation of the TLR4 signaling pathway.

DBA exposure has also been linked to the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK), which are involved in cellular responses to stress. In vitro studies have further shown that DBA can induce apoptosis in T-cells through the activation of MAPK signaling cascades.

Activation of MAPK signaling pathways by DBA.

Experimental Protocols

Two-Year Bioassay in Rats and Mice (NTP, 2007)

-

Test Substance: this compound (>99% pure).

-

Animal Model: Male and female F344/N rats and B6C3F1 mice.

-

Administration: Drinking water, ad libitum.

-

Dose Levels: 0, 50, 500, and 1,000 mg/L.

-

Duration: 104-105 weeks.

-

Observations: Survival, body weights, water consumption, clinical signs, and complete histopathological examination of a comprehensive list of tissues from all animals.

-

Statistical Analysis: Survival data were analyzed using life table methods. The incidences of neoplasms and nonneoplastic lesions were analyzed using the poly-k test.

Hepatotoxicity Study in Mice (Gong et al., 2019)

-

Test Substance: this compound (purity 99%).

-

Animal Model: Male BALB/c mice.

-

Administration: Oral gavage.

-

Dose Levels: 0, 1.25, 5, and 20 mg/kg body weight.

-

Duration: 28 days.

-

Endpoints:

-

Hepatotoxicity: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), liver histopathology (H&E staining), and hepatic glycogen content.

-

Oxidative Stress: Malondialdehyde (MDA), reactive oxygen species (ROS), and glutathione (GSH) levels in the liver; advanced oxidative protein products (AOPPs) in serum.

-

Inflammation and Signaling: Hepatic mRNA levels of TNF-α, IL-6, IL-1β, and NF-κB; protein levels of TLR4, MyD88, TRAF6, IκB-α, NF-κB p65, and phosphorylation of p38 MAPK and JNK.

-

-

Statistical Analysis: One-way analysis of variance (ANOVA) followed by Dunnett's test.

Two-Generation Reproductive Toxicity Study in Rats (Christian et al., 2001)

-

Test Substance: this compound.

-

Animal Model: Crl:CD(SD)IGS BR rats (30/sex/group).

-

Administration: Drinking water.

-

Dose Levels: 0, 50, 250, and 650 ppm.

-

Study Design: Two-generation study with P and F1 generations.

-

Endpoints: Viability, clinical signs, water and feed consumption, body and organ weights, histopathology, and a full range of reproductive parameters including mating, fertility, gestation duration, litter size, and pup viability. Sperm parameters and sexual maturation were also assessed.

-

Statistical Analysis: Data were analyzed for homogeneity of variance and then by parametric or non-parametric ANOVA as appropriate.

Conclusion

The in vivo toxicological profile of this compound is characterized by multi-organ toxicity, with the liver, testes, and hematopoietic system being prominent targets. DBA is a rodent carcinogen and a reproductive and developmental toxicant. The underlying mechanisms of toxicity are closely linked to the induction of oxidative stress and the subsequent activation of inflammatory and stress-response signaling pathways, including the TLR4 and MAPK pathways. The comprehensive data presented in this guide underscore the importance of continued monitoring and regulation of DBA levels in drinking water to mitigate potential human health risks. This information serves as a critical foundation for further mechanistic research and for the risk assessment of disinfection byproducts.

References

- 1. Toxicity and Carcinogenicity of the Water Disinfection Byproduct, this compound, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Toxicology and carcinogenesis studies of this compound (Cas No. 631-64-1) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Dibromoacetic Acid and its Impact on Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, has garnered significant attention in the scientific community due to its potential carcinogenic, hepatotoxic, and neurotoxic effects.[1][2] A growing body of evidence suggests that a primary mechanism underlying DBA's toxicity is the induction of oxidative stress.[1][3] This technical guide provides an in-depth analysis of the intricate relationship between DBA and cellular oxidative stress pathways. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling cascades to serve as a comprehensive resource for researchers in toxicology and drug development.

Introduction to this compound and Oxidative Stress

This compound is formed when chlorine-based disinfectants react with natural organic matter and bromide ions present in water sources.[4] Its widespread presence in municipal drinking water raises concerns about chronic human exposure and potential health risks.

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict damage upon crucial cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and the pathogenesis of various diseases.

Exposure to DBA has been demonstrated to disrupt the delicate pro-oxidant/antioxidant balance within cells, leading to a cascade of events that culminate in cellular damage. This guide will explore the multifaceted mechanisms by which DBA induces oxidative stress and the cellular responses to this challenge.

Key Oxidative Stress Markers Affected by this compound

Experimental studies have consistently shown that DBA exposure leads to significant alterations in several key biomarkers of oxidative stress. The following tables summarize the quantitative data from pertinent animal studies.

Table 1: Effect of this compound on Lipid Peroxidation (Malondialdehyde Levels)

Malondialdehyde (MDA) is a well-established marker of lipid peroxidation, a process where ROS damage lipids in cell membranes.

| Species | Tissue | DBA Dose | Duration of Exposure | MDA Level (nmol/mg protein) | Fold Change vs. Control | Reference |

| Balb/c Mice | Liver | 5 mg/kg/day | 28 days | 2.1 ± 0.3 | ~1.5x | |

| Balb/c Mice | Liver | 20 mg/kg/day | 28 days | 2.8 ± 0.4 | ~2.0x | |

| Sprague-Dawley Rats | Hippocampus | 50 mg/kg/day | 4 weeks | Not specified | Significantly increased | |

| Sprague-Dawley Rats | Hippocampus | 125 mg/kg/day | 4 weeks | Not specified | Significantly increased | |

| Sprague-Dawley Rats | Pre-frontal Cortex | 50 mg/kg/day | 4 weeks | Not specified | Significantly increased | |

| Sprague-Dawley Rats | Pre-frontal Cortex | 125 mg/kg/day | 4 weeks | Not specified | Significantly increased |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

Direct measurement of ROS provides evidence of an ongoing oxidative challenge within the cells.

| Species | Tissue/Cell Type | DBA Dose | Duration of Exposure | ROS Levels (Fluorescence Intensity) | Fold Change vs. Control | Reference |

| Balb/c Mice | Liver | 5 mg/kg/day | 28 days | Not specified | Significantly increased | |

| Balb/c Mice | Liver | 20 mg/kg/day | 28 days | Not specified | Significantly increased | |

| Sprague-Dawley Rats | Hippocampus | 50 mg/kg/day | 4 weeks | Not specified | Significantly increased | |

| Sprague-Dawley Rats | Hippocampus | 125 mg/kg/day | 4 weeks | Not specified | Significantly increased | |

| Sprague-Dawley Rats | Pre-frontal Cortex | 50 mg/kg/day | 4 weeks | Not specified | Significantly increased | |

| Sprague-Dawley Rats | Pre-frontal Cortex | 125 mg/kg/day | 4 weeks | Not specified | Significantly increased |

Table 3: Effect of this compound on Antioxidant Enzyme Activity

Cells possess a sophisticated antioxidant defense system, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), to neutralize ROS.

| Species | Tissue | DBA Dose | Duration of Exposure | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) | Reference |

| Sprague-Dawley Rats | Hippocampus | 50 mg/kg/day | 4 weeks | Significantly decreased | Not Reported | Not Reported | |

| Sprague-Dawley Rats | Hippocampus | 125 mg/kg/day | 4 weeks | Significantly decreased | Not Reported | Not Reported | |

| Sprague-Dawley Rats | Pre-frontal Cortex | 50 mg/kg/day | 4 weeks | Significantly decreased | Not Reported | Not Reported | |

| Sprague-Dawley Rats | Pre-frontal Cortex | 125 mg/kg/day | 4 weeks | Significantly decreased | Not Reported | Not Reported |

Table 4: Effect of this compound on Reduced Glutathione (GSH) Levels

Reduced glutathione (GSH) is a critical non-enzymatic antioxidant that plays a central role in cellular detoxification.

| Species | Tissue | DBA Dose | Duration of Exposure | GSH Level (μmol/g protein) | Fold Change vs. Control | Reference |

| Balb/c Mice | Liver | 5 mg/kg/day | 28 days | 8.5 ± 1.2 | ~0.8x | |

| Balb/c Mice | Liver | 20 mg/kg/day | 28 days | 6.3 ± 0.9 | ~0.6x | |

| Sprague-Dawley Rats | Hippocampus | 50 mg/kg/day | 4 weeks | Not specified | Significantly decreased | |

| Sprague-Dawley Rats | Hippocampus | 125 mg/kg/day | 4 weeks | Not specified | Significantly decreased | |

| Sprague-Dawley Rats | Pre-frontal Cortex | 50 mg/kg/day | 4 weeks | Not specified | Significantly decreased | |

| Sprague-Dawley Rats | Pre-frontal Cortex | 125 mg/kg/day | 4 weeks | Not specified | Significantly decreased |

Signaling Pathways Implicated in DBA-Induced Oxidative Stress

The cellular response to DBA-induced oxidative stress involves the modulation of several key signaling pathways. These pathways orchestrate a range of cellular processes, from inflammation and apoptosis to the induction of antioxidant defenses.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

DBA has been shown to activate the Toll-Like Receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system that can also be triggered by endogenous danger signals, including products of oxidative stress. Activation of TLR4 initiates a downstream signaling cascade involving MyD88 and TRAF6, leading to the activation of NF-κB and the phosphorylation of MAPKs such as p38 and JNK. This cascade culminates in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby linking oxidative stress to inflammation.

References

- 1. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Carcinogenicity of Dibromoacetic Acid in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromoacetic acid (DBA), a disinfection byproduct commonly found in drinking water, has been the subject of extensive toxicological research. This technical guide provides a comprehensive overview of the carcinogenicity of DBA in rodent models, focusing on quantitative data from key studies, detailed experimental methodologies, and the underlying molecular mechanisms. The evidence strongly indicates that DBA is a carcinogen in both mice and rats, inducing tumors in multiple organs. This document synthesizes the findings from pivotal studies, primarily from the National Toxicology Program (NTP), to serve as a critical resource for researchers in toxicology, oncology, and drug development.

Quantitative Carcinogenicity Data

The carcinogenic potential of this compound has been evaluated in long-term drinking water studies in both F344/N rats and B6C3F1 mice. The data consistently demonstrates a dose-dependent increase in the incidence of various neoplasms.

Carcinogenicity in B6C3F1 Mice

In a 2-year study, mice were administered DBA in drinking water at concentrations of 0, 50, 500, or 1000 mg/L. This resulted in clear evidence of carcinogenic activity in both male and female mice.[1][2]

Table 1: Incidence of Neoplasms in Male B6C3F1 Mice Exposed to this compound in Drinking Water for 2 Years

| Neoplasm | Control (0 mg/L) | 50 mg/L | 500 mg/L | 1000 mg/L |

| Liver | ||||

| Hepatocellular Adenoma | 18/50 (36%) | 35/50 (70%) | 44/50 (88%) | 45/50 (90%) |

| Hepatocellular Carcinoma | 8/50 (16%) | 15/50 (30%) | 29/50 (58%) | 41/50 (82%) |

| Hepatoblastoma | 0/50 (0%) | 3/50 (6%) | 11/50 (22%) | 12/50 (24%) |

| Lung | ||||

| Alveolar/Bronchiolar Adenoma | 9/50 (18%) | 15/50 (30%) | 24/50 (48%) | 19/50 (38%) |

| Alveolar/Bronchiolar Carcinoma | 4/50 (8%) | 5/50 (10%) | 7/50 (14%) | 8/50 (16%) |

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.[1][2]

Table 2: Incidence of Neoplasms in Female B6C3F1 Mice Exposed to this compound in Drinking Water for 2 Years

| Neoplasm | Control (0 mg/L) | 50 mg/L | 500 mg/L | 1000 mg/L |

| Liver | ||||

| Hepatocellular Adenoma | 5/50 (10%) | 19/50 (38%) | 41/50 (82%) | 46/50 (92%) |

| Hepatocellular Carcinoma | 2/50 (4%) | 4/50 (8%) | 13/50 (26%) | 30/50 (60%)* |

| Lung | ||||

| Alveolar/Bronchiolar Adenoma | 3/50 (6%) | 4/50 (8%) | 8/50 (16%) | 9/50 (18%) |

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.[1]

Carcinogenicity in F344/N Rats

A 2-year drinking water study was also conducted in F344/N rats at DBA concentrations of 0, 50, 500, or 1000 mg/L. The study provided some evidence of carcinogenic activity in male rats and female rats.

Table 3: Incidence of Neoplasms in Male F344/N Rats Exposed to this compound in Drinking Water for 2 Years

| Neoplasm | Control (0 mg/L) | 50 mg/L | 500 mg/L | 1000 mg/L |

| Malignant Mesothelioma | 1/50 (2%) | 4/50 (8%) | 6/50 (12%) | 10/50 (20%) |

| Mononuclear Cell Leukemia | 10/50 (20%) | 19/50 (38%) | 14/50 (28%) | 9/50 (18%) |

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.

Table 4: Incidence of Neoplasms in Female F344/N Rats Exposed to this compound in Drinking Water for 2 Years

| Neoplasm | Control (0 mg/L) | 50 mg/L | 500 mg/L | 1000 mg/L |

| Mononuclear Cell Leukemia | 12/50 (24%) | 15/50 (30%) | 21/50 (42%) | 25/50 (50%)* |

*Statistically significant increase compared to the control group. Data sourced from NTP Technical Report 537.

Experimental Protocols

The following methodologies are based on the National Toxicology Program (NTP) Technical Report 537 for the 2-year carcinogenicity bioassays of this compound.

Animal Models and Husbandry

-

Species and Strain: Male and female F344/N rats and B6C3F1 mice.

-

Source: Taconic Farms (Germantown, NY).

-

Age at Study Start: 6 weeks.

-

Housing: Animals were housed individually.

-

Diet: NIH-07 rodent diet, available ad libitum.

-

Water: Deionized and charcoal-filtered water, available ad libitum (control group) or containing specified concentrations of DBA.

-

Environmental Conditions: Temperature maintained at 22 ± 3 °C, humidity at 50 ± 15%, and a 12-hour light/dark cycle.

Experimental Design

-

Study Duration: 104 weeks (2 years).

-

Groups: For each species and sex, there were four groups of 50 animals.

-

Dosing: this compound (>99% pure) was administered in the drinking water at concentrations of 0, 50, 500, or 1000 mg/L.

-

Dose Analysis: The concentrations of DBA in the drinking water were analyzed periodically to ensure stability and accuracy.

Data Collection and Analysis

-

Clinical Observations: Animals were observed twice daily for clinical signs of toxicity.

-

Body Weight: Body weights were recorded weekly for the first 13 weeks and every 4 weeks thereafter.

-

Water Consumption: Water consumption was measured weekly for the first 13 weeks and then for one week every four weeks.

-

Necropsy and Histopathology: At the end of the 2-year study, a complete necropsy was performed on all animals. All major tissues and organs, as well as any gross lesions, were collected and preserved. Tissues were processed and embedded in paraffin, sectioned, stained with hematoxylin and eosin, and examined microscopically by a board-certified veterinary pathologist.

Statistical Analysis

The incidence of neoplasms was analyzed using the poly-k test, which adjusts for differential mortality. Trends in the incidence of neoplasms with increasing dose were also evaluated.

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenic effects of this compound are thought to be mediated through multiple signaling pathways.

Oxidative Stress and Inflammation

DBA has been shown to induce oxidative stress in the liver of mice, characterized by increased levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and a decrease in glutathione (GSH). This oxidative stress can lead to DNA damage and inflammation.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

DBA exposure upregulates the expression of Toll-like receptor 4 (TLR4) and its downstream signaling molecules, including MyD88 and TRAF6. This activation leads to the phosphorylation of p38 MAPK and JNK, and the activation of the NF-κB pathway, promoting inflammation.

DNA Hypomethylation

DBA has been shown to cause a dose- and time-dependent decrease in the 5-methylcytosine content of DNA in the liver of both mice and rats. This global hypomethylation, along with the specific hypomethylation of proto-oncogenes like c-myc and IGF-II, can lead to their increased expression and contribute to tumorigenesis.

Peroxisome Proliferation

This compound is a known peroxisome proliferator in rodents, leading to an increase in the size and number of peroxisomes in liver cells. This is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). Chronic activation of PPARα can lead to oxidative stress and has been linked to hepatocarcinogenesis in rodents.

References

Dibromoacetic Acid: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBA) is a haloacetic acid that has garnered significant attention in the scientific community, primarily as a disinfection byproduct found in drinking water.[1][2][3] While much of the research has focused on its toxicological and carcinogenic properties, DBA also serves as a valuable research chemical with applications in toxicology, cell biology, and organic synthesis. This technical guide provides an in-depth overview of the core research applications of DBA, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and workflows.

Toxicological Research Applications

DBA is extensively studied for its adverse health effects, making it a crucial tool for toxicological research. Its ability to induce a range of toxicities in animal models allows researchers to investigate mechanisms of chemical-induced organ damage and carcinogenesis.

Carcinogenicity

DBA has been shown to be carcinogenic in rodent models, primarily affecting the liver.[1][2] These studies are fundamental in understanding the long-term risks associated with exposure to disinfection byproducts.

Table 1: Carcinogenicity of this compound in Rodents

| Species | Sex | Route of Administration | Dosing Regimen | Tumor Type | Key Findings |

| Mouse (B6C3F1) | Male | Drinking Water | 0, 50, 500, 1000 mg/L for 2 years (approx. 0, 4, 45, 87 mg/kg/day) | Hepatocellular Adenoma, Hepatocellular Carcinoma, Hepatoblastoma | Significant dose-dependent increase in the incidence of liver neoplasms, even at the lowest dose. |

| Mouse (B6C3F1) | Female | Drinking Water | 0, 50, 500, 1000 mg/L for 2 years (approx. 0, 4, 35, 65 mg/kg/day) | Hepatocellular Adenoma, Hepatocellular Carcinoma | Significant increase in the incidence of liver neoplasms at higher doses. |

| Rat (F344/N) | Male | Drinking Water | 0, 50, 500, 1000 mg/L for 2 years (approx. 0, 2, 20, 40 mg/kg/day) | Malignant Mesothelioma | Increased incidence of malignant mesothelioma. |

| Rat (F344/N) | Female | Drinking Water | 0, 50, 500, 1000 mg/L for 2 years (approx. 0, 2, 25, 45 mg/kg/day) | Mononuclear Cell Leukemia | Increased incidence of mononuclear cell leukemia. |

Reproductive and Developmental Toxicity

DBA has been demonstrated to have adverse effects on both male and female reproductive systems, as well as on development. These findings are critical for assessing the risks to human reproductive health.

Table 2: Reproductive and Developmental Toxicity of this compound

| Species | Sex | Route of Administration | Dosing Regimen | Endpoint | Key Findings |

| Rat (Sprague-Dawley) | Male | Gavage | 0, 10, 30, 90, 270 mg/kg/day for 14 days | Sperm quality, Testis histopathology | Decreased sperm motility and increased abnormal sperm morphology at ≥90 mg/kg/day. Delayed spermiation at ≥10 mg/kg/day. |

| Rat (Sprague-Dawley) | Female | Gavage | 0, 62.5, 125, 250 mg/kg/day on gestation days 1-8 | Implantation sites, Resorptions, Hormone levels | No effect on implantation or resorption. Increased serum 17β-estradiol at 250 mg/kg/day. |

| Rat (F344) | Female | Gavage | 0, 100, 140 mg/kg/day on gestation days 6-10 | Eye malformations in offspring | Significant increase in the incidence of eye malformations in offspring at both doses. |

| Rat (Sprague-Dawley) | Both | Drinking Water | 0, 50, 250, 650 ppm (continuous two-generation) | Pubertal development, Sperm production | Delayed preputial separation and vaginal opening at 650 ppm. Altered sperm production in males at ≥250 ppm. |

Neurotoxicity

Research has also indicated that DBA can induce neurotoxic effects, particularly with chronic exposure.

Table 3: Neurotoxicity of this compound in Rats

| Species | Sex | Route of Administration | Dosing Regimen | Endpoint | Key Findings |

| Rat (Fischer 344) | Both | Drinking Water | 0, 0.2, 0.6, 1.5 g/L for 6 months | Neuromuscular function, Histopathology | Dose-related neuromuscular toxicity (limb weakness, gait abnormalities). Degeneration of spinal cord nerve fibers at mid and high doses. |

Cellular and Molecular Research Applications

DBA serves as a valuable tool to probe fundamental cellular processes, including apoptosis and signal transduction pathways.

Induction of Apoptosis

DBA has been shown to induce apoptosis in various cell types, particularly thymocytes. This makes it a useful chemical for studying the molecular mechanisms of programmed cell death.

Table 4: In Vitro Apoptosis Induction by this compound in Mouse Thymocytes

| Cell Type | DBAA Concentration (µM) | Incubation Time | Key Observations |

| Mouse Thymocytes | 0, 5, 10, 20, 40 | Not specified | Dose-dependent increase in apoptosis, G0/G1 cell cycle arrest, increased intracellular calcium, increased Fas/FasL expression, decreased Bcl-2 expression. |

Activation of Signaling Pathways

DBA has been identified as an activator of key signaling pathways involved in inflammation and cellular stress responses, such as the Mitogen-Activated Protein Kinase (MAPK) and Toll-Like Receptor 4 (TLR4) pathways.

Table 5: Activation of Signaling Pathways by this compound

| Cell Type/Animal Model | Dosing Regimen | Pathway Activated | Key Downstream Effects |

| Balb/c Mice | 1.25, 5, 20 mg/kg/day for 28 days (oral gavage) | TLR4 Signaling | Upregulation of TLR4, MyD88, TRAF6, IκB-α, and NF-κB p65 protein levels. Increased phosphorylation of p38 MAPK and JNK. Increased production of TNF-α and mRNA levels of TNF-α, IL-6, and IL-1β. |

| Balb/c Mice | 1.25, 5, 20 mg/kg/day for 28 days (oral gavage) | Oxidative Stress | Increased levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in the liver. Decreased glutathione (GSH) levels in the liver. |

Organic Synthesis Applications

Beyond its use in biological research, this compound is also a reagent in organic synthesis.

Synthesis of (E)-α,β-Unsaturated Carboxylic Acids

DBA can be used in a stereoselective reaction with aldehydes to produce (E)-α,β-unsaturated carboxylic acids. This reaction is promoted by samarium diiodide (SmI₂).

Table 6: Synthesis of (E)-α,β-Unsaturated Carboxylic Acids using this compound

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | Cinnamic acid | (Not specified) |

| Other aliphatic and aromatic aldehydes | Corresponding (E)-α,β-unsaturated carboxylic acids | (Not specified) |

Experimental Protocols

In Vivo Toxicology Studies

-

Preparation of Dosing Solutions:

-

Dissolve the desired amount of this compound in tap water.

-

Adjust the pH of the solution to approximately 5 with 0.1 N sodium hydroxide to improve stability.

-

Store the solutions in sealed, opaque containers at 4°C for up to 6 weeks.

-

Verify the concentration of DBA in the dosing solutions periodically using a validated analytical method (e.g., ion chromatography).

-

-

Animal Husbandry and Dosing:

-

House animals (e.g., F344/N rats or B6C3F1 mice) individually or in small groups in standard laboratory conditions.

-

Provide the DBA-containing drinking water ad libitum in amber glass bottles with sipper tubes to prevent degradation from light.

-

Measure water consumption at regular intervals (e.g., weekly) to calculate the average daily dose of DBA (mg/kg/day).

-

Monitor animals for clinical signs of toxicity, body weight changes, and food consumption throughout the study.

-

-

Necropsy and Histopathology:

-